6-Chloro-5-fluorobenzimidazole
Overview
Description
6-Chloro-5-fluorobenzimidazole is an organic compound with the molecular formula C7H4ClFN2 and a molecular weight of 170.57 . It is a solid substance at ambient temperature .
Molecular Structure Analysis
The IUPAC name for 6-Chloro-5-fluorobenzimidazole is 6-chloro-5-fluoro-1H-benzimidazole . The InChI code is 1S/C7H4ClFN2/c8-4-1-6-7(2-5(4)9)11-3-10-6/h1-3H,(H,10,11) .Physical And Chemical Properties Analysis
6-Chloro-5-fluorobenzimidazole is a solid substance at ambient temperature . It has a boiling point of 148-150°C .Scientific Research Applications
Antibacterial and Antifungal Agents
6-Chloro-5-fluorobenzimidazole derivatives have been explored for their potential as antibacterial and antifungal agents. A study synthesized a new class of these derivatives and tested them against various bacterial strains like S. aureus, E. coli, and fungi such as A. niger and C. albicans. Some of the compounds exhibited promising results against Gram-negative bacterial strains (Joshi, Narigara, Jani, & Parikh, 2019).
Hepatitis C Virus (HCV) NS5A Inhibitors
In the quest for next-generation HCV NS5A inhibitors, fluorobenzimidazole analogs have been identified that show potent activity against HCV genotypes 1-6. These inhibitors also exhibit improved pharmacokinetic properties compared to non-fluorinated analogs. The discovery of these inhibitors was facilitated by exploring structure-activity relationships in a structurally simplified inhibitor series (Randolph et al., 2016).
Antifungal Activity against Candida Albicans
A series of 6-fluoro-4-(5 or 7)-chloro-2-(difluorobenzoyl)aminobenzothiazoles were prepared to investigate their potential biological activity. Some derivatives displayed antifungal activity higher than a referenced compound, demonstrating potential in treating infections caused by Candida albicans (Armenise, Laurentis, Reho, Rosato, & Morlacchi, 2004).
Anti-Helicobacter Pylori Activity
2-(Substituted benzylthio)-5-(5-nitro-2-furyl)-1, 3, 4-thiadiazole derivatives, involving 6-chloro-5-fluorobenzimidazole, showed significant inhibitory activity against Helicobacter pylori, suggesting potential use in treating infections caused by this bacterium (Mohammadhosseini et al., 2009).
Antitubercular Activity
A study focused on synthesizing a novel series of substituted fluorobenzimidazoles for antitubercular activity. The compounds exhibited promising activity against H37Rv strain of Mycobacterium tuberculosis, indicating their potential as antitubercular agents (Nandha, Nargund, Nargund, & Bhat, 2017).
Antiviral Activity
Several fluorobenzimidazole derivatives were investigated for their potential antiviral activity. For example, a study synthesized various derivatives and tested them against Herpes simplex type-1 (HSV-1), showing some compounds reduced viral plaques significantly (Dawood, Abdel-Gawad, Mohamed, & Badria, 2011).
Safety And Hazards
6-Chloro-5-fluorobenzimidazole is classified as a skin irritant, eye irritant, and may cause respiratory irritation . Safety precautions include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
properties
IUPAC Name |
5-chloro-6-fluoro-1H-benzimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClFN2/c8-4-1-6-7(2-5(4)9)11-3-10-6/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YITVVUARATZCAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1F)Cl)N=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20371421 | |
Record name | 6-Chloro-5-fluorobenzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20371421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>25.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26730486 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
6-Chloro-5-fluorobenzimidazole | |
CAS RN |
175135-04-3 | |
Record name | 6-Chloro-5-fluoro-1H-benzimidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175135-04-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Chloro-5-fluorobenzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20371421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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